1-[4-(trifluoromethoxy)benzyl]-3-piperidinol
Overview
Description
4-(Trifluoromethoxy)benzyl alcohol is an organic building block . It has a linear formula of CF3OC6H4CH2OH . It’s used in chemical synthesis and has been used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
Synthesis Analysis
4-(Trifluoromethoxy)benzyl bromide may be used in the synthesis of a bioreductive drug . The synthesis involves Friedel-Crafts polymerization using aluminum chloride as a catalyst .Molecular Structure Analysis
The molecular weight of 4-(Trifluoromethoxy)benzyl alcohol is 192.14 . Its SMILES string is OCc1ccc(OC(F)(F)F)cc1 .Chemical Reactions Analysis
4-(Trifluoromethoxy)benzyl bromide undergoes the Friedel-Crafts polymerization in the presence of aluminum chloride catalyst .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)benzyl alcohol has a density of 1.326 g/mL at 25 °C (lit.) . Its boiling point is 108 °C/25 mmHg (lit.) .Safety and Hazards
Future Directions
Trifluoromethyl group-containing drugs have been increasingly used in pharmaceutical research. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-10(4-6-12)8-17-7-1-2-11(18)9-17/h3-6,11,18H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIBJWXEVFIMDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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